Nicorandil

Catalog No.
S537169
CAS No.
65141-46-0
M.F
C8H9N3O4
M. Wt
211.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nicorandil

CAS Number

65141-46-0

Product Name

Nicorandil

IUPAC Name

2-(pyridine-3-carbonylamino)ethyl nitrate

Molecular Formula

C8H9N3O4

Molecular Weight

211.17 g/mol

InChI

InChI=1S/C8H9N3O4/c12-8(7-2-1-3-9-6-7)10-4-5-15-11(13)14/h1-3,6H,4-5H2,(H,10,12)

InChI Key

LBHIOVVIQHSOQN-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C(=O)NCCO[N+](=O)[O-]

Solubility

Soluble in DMSO

Synonyms

2 Nicotinamidethyl Nitrate, 2 Nicotinamidoethyl Nitrate, 2-Nicotinamidethyl Nitrate, 2-Nicotinamidoethyl Nitrate, Adancor, Dancor, Ikorel, Nicorandil, Nitrate, 2-Nicotinamidethyl, Nitrate, 2-Nicotinamidoethyl, SG 75, SG-75, SG75

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCCO[N+](=O)[O-]

Description

The exact mass of the compound Nicorandil is 211.0593 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Niacinamide. It belongs to the ontological category of pyridinecarboxamide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Coronary Microvascular Angina:

Nicorandil's ability to dilate blood vessels and improve blood flow is particularly interesting for treating coronary microvascular angina. This type of angina occurs due to dysfunction in the small arteries of the heart. Research suggests nicorandil can effectively treat unstable angina and its related microvascular complications by improving microvascular perfusion, relieving microvascular spasm, and reducing platelet aggregation []. Studies are ongoing to determine its long-term efficacy and optimal use in this context [].

Acute Myocardial Infarction (AMI):

AMI, also known as a heart attack, occurs when blood flow to a part of the heart is blocked. Studies are investigating the potential of nicorandil to reduce myocardial infarction size and improve outcomes in patients undergoing Percutaneous Coronary Intervention (PCI), a procedure to open blocked arteries. Research suggests intravenous administration of nicorandil during PCI may be effective in reducing the area of infarction and improving left ventricular function without increasing complications []. More research is needed to confirm these findings.

Heart Failure:

Chronic heart failure is a condition where the heart struggles to pump blood effectively. Scientific research is exploring the potential benefits of nicorandil in managing heart failure. While some studies haven't shown significant improvement in all heart failure patients, nicorandil might be beneficial for specific subgroups []. Further investigation is needed to determine its role in heart failure management.

Other Areas of Research:

Nicorandil's unique properties are being explored in various other areas of cardiovascular research. Studies are investigating its potential effects on arrhythmias, pulmonary hypertension, and endothelial dysfunction caused by stent implantation [, ]. These areas require further investigation to establish its therapeutic role definitively.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

0.8

Exact Mass

211.0593

Appearance

Solid powder

Melting Point

92-93
92.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

260456HAM0

GHS Hazard Statements

Aggregated GHS information provided by 65 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 65 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 64 of 65 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (60.94%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Indicated for the prevention and treatment of chronic stable angina pectoris and reduction in the risk of acute coronary syndromes.

Pharmacology

Nicorandil is a potassium channel opener with nitrovasodilator (NO donor) actions, making it both an arterial and a venous dilator [T28]. It causes sustained dilation of both the arterial resistance and conductive vessels that increases coronary blood flow, however the effect of the drug on coronary arteries does not involve the coronary steal phenomenon [L887]. Activation of potassium channels lead to hyperpolarization of the smooth muscle cells, followed by arterial dilation and afterload reduction. Nicorandil is shown to increase pooling in the capacitance vessels with a decrease in preload through relaxing the venous vascular system. Overall, improved blood flow and reduced infarct size are achieved through reduction of end-diastolix pressure and decreased extravascular component of vascular resistance [L887]. Open studies showed the effectiveness of nicorandil treatment on various types of angina pectoris [A20327].
Nicorandil is a niacinamide derivative, a plasma membrane adenosine triphosphate (ATP)-sensitive potassium (K+) (KATP) channel activator and a nitric oxide (NO) donor, with vasodilatory, antihypertensive and potential cardio- and lung-protective activities. Upon administration, nicorandil binds to and opens KATP channels, which causes relaxation of vascular smooth muscles, stimulates vasodilatation, reduces vasoresistance, decreases blood pressure and protects the myocardium against ischemia. In addition, nicorandil exerts nitrate-like properties, through the stimulation of guanylate cyclase, the downregulation of Rho-kinase activity and the further promotion of venous vasodilation. Although the mechanism of action has not been fully elucidated, nicorandil may exhibit protective activity against radiation-induced lung and heart toxicity, possibly by preventing both accumulation of reactive oxygen species (ROS) and ROS-induced cellular damage.

MeSH Pharmacological Classification

Anti-Arrhythmia Agents

ATC Code

C - Cardiovascular system
C01 - Cardiac therapy
C01D - Vasodilators used in cardiac diseases
C01DX - Other vasodilators used in cardiac diseases
C01DX16 - Nicorandil

Mechanism of Action

Nicorandil mediates its therapeutic efficacy via two main mechanisms. Nicorandil is an activator and opener of ATP-sensitive (ATP-dependent) potassium channels (KATP channels) that are composed of Kir6.x-type subunits and sulfonylurea receptor (SUR) subunits. Nicorandil binding sites are located in the sulfonylurea receptor 2 (SUR2) in the ATP-sensitive potassium channel [A20322], which are regulatory subunits of the channel that exhibit an ATPase activitiy [A12436]. There are 2 types of SUR2 subunits (2A/2B) that have identical nucleotide binding domains (NBD), where SUR2A is more predominantly expressed in skeletal and cardiac myocytes and SUR2B in smooth muscle cells [A12436]. Nicorandil more potently activates SUR2B/Kir6.2 than SUR2A/Kir6.2 channels to cause hyperpolarization. ATP-NBD1 interaction influences the channel signalling by nicorandil, and the response of the channel to nicorandil is also facilitated and heightened by the interaction of ATP or ADP with NBD2 [A20321]. Potentiated activity of ATP-sensitive channels have cardioprotective role by limiting the duration of action potentials and preventing intraceullar calcium overload [A20326]. This attenuates cellular injury by preserving cellular energetics and ultimately cell survival [A20324]. KATP channel-dependent membrane hyperpolarization can also lead to vasodilation via reduction in Ca2+ influx through the voltage-gated Ca2+ channels and regulation of intracellular Ca2+ mobilization in smooth muscle cells [A20324]. Nicorandil contain a nitrate moiety in its structure, making it a good dilator of vascular smooth muscle like other nitroglycerin esters [A20323]. Direct relaxation of venous vascular system arises from NO-donor mediated stimulation of guanylyl cyclase and increased levels of intracellular cyclic GMP (cGMP). Elevated levels of cGMP contributes to the total relaxing effect of nicorandil at higher concentrations of the drug [A7839].

KEGG Target based Classification of Drugs

Transporters
ABC transporters
ABCC subfamily
ABCC9(SUR2)/KCNJ11(KIR6.2) [HSA:10060 3767] [KO:K05033 K05004]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

65141-46-0

Wikipedia

Nicorandil

Biological Half Life

The elimination half life is approximately 1 hour.

Dates

Modify: 2023-08-15
1: Kim CH, Park TK, Cho SW, Oh MS, Lee DH, Seong CS, Gwag HB, Lim AY, Yang JH, Song YB, Hahn JY, Choi JH, Lee SH, Gwon HC, Ahn J, Carriere KC, Choi SH. Impact of different nitrate therapies on long-term clinical outcomes of patients with vasospastic angina: A propensity score-matched analysis. Int J Cardiol. 2018 Feb 1;252:1-5. doi: 10.1016/j.ijcard.2017.07.031. PubMed PMID: 29249418.
2: Su Q, Li L, Zhao J, Sun Y, Yang H. Effects of nicorandil on PI3K/Akt signaling pathway and its anti-apoptotic mechanisms in coronary microembolization in rats. Oncotarget. 2017 Aug 5;8(59):99347-99358. doi: 10.18632/oncotarget.19966. eCollection 2017 Nov 21. PubMed PMID: 29245906; PubMed Central PMCID: PMC5725097.
3: Kuo PC, Yang CJ, Lee YC, Chen PC, Liu YC, Wu SN. The comprehensive electrophysiological study of curcuminoids on delayed-rectifier K(+) currents in insulin-secreting cells. Eur J Pharmacol. 2017 Dec 7;819:233-241. doi: 10.1016/j.ejphar.2017.12.004. [Epub ahead of print] PubMed PMID: 29225191.
4: Wang S, Fan Y, Feng X, Sun C, Shi Z, Li T, Lv J, Yang Z, Zhao Z, Sun D. Nicorandil alleviates myocardial injury and post-infarction cardiac remodeling by inhibiting Mst1. Biochem Biophys Res Commun. 2018 Jan 1;495(1):292-299. doi: 10.1016/j.bbrc.2017.11.041. Epub 2017 Nov 7. PubMed PMID: 29127009.
5: Lee TM, Lin SZ, Chang NC. Nicorandil regulates the macrophage skewing and ameliorates myofibroblasts by inhibition of RhoA/Rho-kinase signalling in infarcted rats. J Cell Mol Med. 2017 Nov 9. doi: 10.1111/jcmm.13130. [Epub ahead of print] PubMed PMID: 29119680.
6: Tabeshmehr P, Husnain HK, Salmannejad M, Sani M, Hosseini SM, Khorraminejad Shirazi MH. Nicorandil potentiates sodium butyrate induced preconditioning of neurons and enhances their survival upon subsequent treatment with H(2)O(2). Transl Neurodegener. 2017 Oct 30;6:29. doi: 10.1186/s40035-017-0097-1. eCollection 2017. PubMed PMID: 29093814; PubMed Central PMCID: PMC5662071.
7: Jeong SH, Kim H. Acute intractable headache and oculomotor nerve palsy associated with nicorandil: A case report. Am J Emerg Med. 2017 Dec;35(12):1988.e3-1988.e5. doi: 10.1016/j.ajem.2017.10.006. Epub 2017 Oct 5. PubMed PMID: 29033341.
8: Suleimani HF, Eshraghi A, Daloee MH, Hoseini S, Nakhaee N. Effect of nicorandil on QT dispersion in patients with stable angina pectoris undergoing elective angioplasty: A triple-blind, randomized, placebo-controlled study. Electron Physician. 2017 Aug 25;9(8):4934-4941. doi: 10.19082/4934. eCollection 2017 Aug. PubMed PMID: 28979725; PubMed Central PMCID: PMC5614275.
9: Katoh M, Takeda N, Arimoto T, Abe H, Oda K, Osuga Y, Fujii T, Komuro I. Bevacizumab-Related Microvascular Angina and Its Management with Nicorandil. Int Heart J. 2017 Oct 21;58(5):803-805. doi: 10.1536/ihj.16-537. Epub 2017 Sep 30. PubMed PMID: 28966326.
10: Fukui Y, Nozawa T, Ihori H, Sobajima M, Nakadate T, Matsuki A, Nonomura M, Fujii N, Inoue H, Kinugawa K. Nicorandil Attenuates Ischemia-Reperfusion Injury Via Inhibition of Norepinephrine Release From Cardiac Sympathetic Nerve Terminals. Int Heart J. 2017 Oct 21;58(5):787-793. doi: 10.1536/ihj.16-391. Epub 2017 Sep 30. PubMed PMID: 28966311.
11: Zhan B, Huang X, Jiang L, Bao H, Cheng X. Effect of Nicorandil Administration on Preventing Contrast-Induced Nephropathy: A Meta-Analysis. Angiology. 2017 Jan 1:3319717732237. doi: 10.1177/0003319717732237. [Epub ahead of print] PubMed PMID: 28950711.
12: Limprasutr V, Saengklub N, Meedech P, Kijtawornrat A, Hamlin RL. Characteristics of electromechanical window in anesthetized rabbit models of short QT and long QT syndromes. J Toxicol Sci. 2017;42(5):579-587. doi: 10.2131/jts.42.579. PubMed PMID: 28904293.
13: Ferrari R, Camici PG, Crea F, Danchin N, Fox K, Maggioni AP, Manolis AJ, Marzilli M, Rosano GMC, Lopez-Sendon JL. Expert consensus document: A 'diamond' approach to personalized treatment of angina. Nat Rev Cardiol. 2017 Sep 7. doi: 10.1038/nrcardio.2017.131. [Epub ahead of print] Review. PubMed PMID: 28880025.
14: Wang YP, Zhang Y, Sun YR, Sun ZG, Zuo ZK, Feng ZR, Chang FY, Xu YC, Chen BZ, Ye YY. [Effect of nicorandil on ventricular arrhythmia in patients with acute ST-segment elevation myocardial infarction underwent emergent percutaneous coronary intervention treatment]. Zhonghua Xin Xue Guan Bing Za Zhi. 2017 Aug 24;45(8):701-705. doi: 10.3760/cma.j.issn.0253-3758.2017.08.016. Chinese. PubMed PMID: 28851188.
15: Tarkin JM, Kaski JC. Erratum to: Vasodilator Therapy: Nitrates and Nicorandil. Cardiovasc Drugs Ther. 2017 Aug;31(4):483. doi: 10.1007/s10557-017-6744-z. PubMed PMID: 28808945.
16: Campo G, Pavasini R, Morciano G, Lincoff MA, C Gibson M, Kitakaze M, Lonborg J, Ahluwalia A, Ishii H, Frenneaux M, Ovize M, Galvani M, Atar D, Ibanez B, Cerisano G, Biscaglia S, Neil BJ, Asakura M, Engstrom T, Jones DA, Dawson D, Ferrari R, Pinton P, Ottani F. Data on administration of cyclosporine, nicorandil, metoprolol on reperfusion related outcomes in ST-segment Elevation Myocardial Infarction treated with percutaneous coronary intervention. Data Brief. 2017 Jul 18;14:197-205. doi: 10.1016/j.dib.2017.07.033. eCollection 2017 Oct. PubMed PMID: 28795098; PubMed Central PMCID: PMC5537426.
17: Morishita S, Maeba H, Takehana K, Shiojima I. Nicorandil was an Effective Treatment Option for a Patient with Bland-White-Garland Syndrome. Intern Med. 2017 Sep 1;56(17):2295-2299. doi: 10.2169/internalmedicine.8516-16. Epub 2017 Aug 10. PubMed PMID: 28794372; PubMed Central PMCID: PMC5635302.
18: Lavery MJ, Cooke N. A Case of Ischemia-Induced Perianal Ulceration Mimicking Pyoderma Gangrenosum. Skinmed. 2017 Jun 1;15(3):235-237. eCollection 2017. PubMed PMID: 28705292.
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